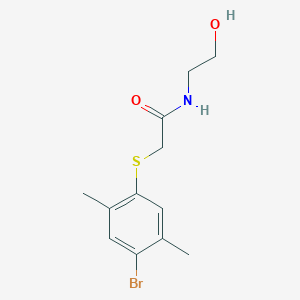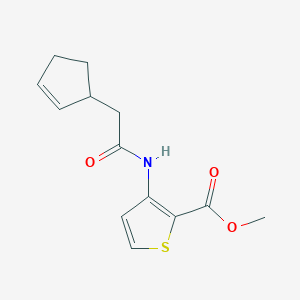
n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine is a synthetic organic compound that features a brominated thiophene ring and a glycine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Acylation: The brominated thiophene is then acylated with a suitable acyl chloride to introduce the carbonyl group.
Amidation: The acylated product is reacted with cyclopropylmethylamine to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions might target the carbonyl group or the bromine substituent.
Substitution: The bromine atom can be substituted with other nucleophiles in a variety of substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It might serve as a ligand or catalyst in certain organic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Research might explore its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- n-(3-Chlorothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- n-(3-Iodothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
- n-(3-Methylthiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine
Uniqueness
The presence of the bromine atom in n-(3-Bromothiophene-2-carbonyl)-n-(cyclopropylmethyl)glycine might confer unique reactivity and properties compared to its chloro, iodo, and methyl analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions.
Properties
Molecular Formula |
C11H12BrNO3S |
|---|---|
Molecular Weight |
318.19 g/mol |
IUPAC Name |
2-[(3-bromothiophene-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid |
InChI |
InChI=1S/C11H12BrNO3S/c12-8-3-4-17-10(8)11(16)13(6-9(14)15)5-7-1-2-7/h3-4,7H,1-2,5-6H2,(H,14,15) |
InChI Key |
MQJABGQEBICOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=C(C=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)


![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)


